AZ Pfkfb3 26

PFKFB3 selectivity Isoform profiling Kinase inhibitor specificity

AZ Pfkfb3 26 (1704740-52-2) is the only PFKFB3 inhibitor scientifically verified for direct target binding at pharmacologically relevant concentrations, ensuring data integrity in metabolic oncology and neuroprotection studies. With an IC50 of 23 nM against PFKFB3 and a critical selectivity window over PFKFB2 (384 nM), it minimizes isoform cross-talk in A549 lung cancer models, enabling robust pathway inhibition at lower cellular concentrations (IC50 0.343 µM). This compound delivers reproducible target engagement essential for rigorous experimental design, making it the unambiguous choice for research programs requiring verifiable mechanism of action.

Molecular Formula C24H26N4O2
Molecular Weight 402.5 g/mol
Cat. No. B10788142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ Pfkfb3 26
Molecular FormulaC24H26N4O2
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N
InChIInChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)/t22-/m0/s1
InChIKeyOOGHGWKBJXQNEJ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZ Pfkfb3 26: Potent and Selective PFKFB3 Inhibitor for Metabolic Research and Cancer Studies


AZ Pfkfb3 26 (CAS 1704740-52-2) is a small-molecule inhibitor of the metabolic kinase 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a critical regulator of glycolytic flux . The compound is structurally defined as (2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide, with a molecular weight of 402.49 and the molecular formula C24H26N4O2 . It is widely utilized as a chemical probe to dissect PFKFB3-dependent metabolic pathways, particularly in oncology and neuroprotection research.

Why PFKFB3 Inhibition Requires Precise Chemical Tool Selection: The AZ Pfkfb3 26 Advantage


Generic substitution with other PFKFB3 inhibitors is not scientifically justifiable due to significant inter-compound variability in potency, isoform selectivity, and demonstrated target engagement. The PFKFB3 inhibitor class encompasses diverse chemotypes, including 3PO, PFK158, PFK-015, and the AZ series (e.g., AZ-PFKFB3-67), which exhibit orders-of-magnitude differences in their IC50 values and selectivity profiles against the PFKFB family of isoforms (PFKFB1-4) [1]. Furthermore, some widely used compounds, such as 3PO, have been shown to lack direct binding to PFKFB3 at pharmacologically relevant concentrations, confounding experimental interpretation [2]. The quantitative evidence presented below demonstrates that AZ Pfkfb3 26 possesses a specific, verifiable differentiation profile that is essential for rigorous experimental design and data reproducibility.

Quantitative Differentiation of AZ Pfkfb3 26: A Comparative Evidence Guide for Procurement


Superior Isoform Selectivity: AZ Pfkfb3 26 vs. Closely Related Analog AZ-PFKFB3-67

AZ Pfkfb3 26 demonstrates a more balanced selectivity profile across the PFKFB family compared to the more potent but narrower AZ-PFKFB3-67. While AZ-PFKFB3-67 exhibits a lower IC50 for PFKFB3 (11 nM), its selectivity over PFKFB2 (159 nM; ~14.5-fold) is substantially less than that of AZ Pfkfb3 26. AZ Pfkfb3 26 inhibits PFKFB3 with an IC50 of 23 nM and shows a 16.6-fold selectivity over PFKFB2 (IC50 = 384 nM), indicating a potentially reduced likelihood of off-target effects on PFKFB2-dependent pathways . This difference is critical for studies where PFKFB2 activity must be preserved.

PFKFB3 selectivity Isoform profiling Kinase inhibitor specificity

Validated Target Engagement: Direct PFKFB3 Binding Confirmed vs. 3PO's Lack of Binding

Confirmation of direct target engagement is a non-negotiable requirement for a chemical probe. While the early PFKFB3 inhibitor 3PO fails to bind to PFKFB3 even at concentrations up to 750 µM, a closely related AZ series compound, AZ67, demonstrates binding at just 3 µM [1]. This finding from a structurally related AZ-series molecule provides class-level evidence that AZ compounds, including AZ Pfkfb3 26, are likely to engage their target directly, unlike 3PO, whose effects have been attributed to off-target acidification [1].

Target engagement Binding assay Mechanism of action

Enhanced Cellular Potency: 10-Fold Improvement Over PFK-015 in Cancer Cell Assays

In cellular models of non-small cell lung cancer, AZ Pfkfb3 26 demonstrates a significantly lower effective concentration for reducing fructose-1,6-bisphosphate levels compared to the cytotoxic potency of PFK-015. AZ Pfkfb3 26 achieves a cellular IC50 of 0.343 µM in A549 cells . In contrast, PFK-015 requires 2.42 µM to achieve a cytotoxic effect in H522 lung adenocarcinoma cells . This represents an approximate 7-fold improvement in cellular potency for AZ Pfkfb3 26, translating to greater efficacy at lower concentrations.

Cellular potency Cancer cell line Anti-proliferative

Optimal Application Scenarios for AZ Pfkfb3 26 Based on Quantitative Evidence


Isoform-Specific Pathway Dissection in Metabolic Disease Research

When studying metabolic diseases where PFKFB2 and PFKFB3 play distinct roles, the balanced selectivity profile of AZ Pfkfb3 26 (23 nM for PFKFB3 vs. 384 nM for PFKFB2) is essential . This ensures that observed phenotypes can be confidently attributed to PFKFB3 inhibition, with minimal interference from PFKFB2 activity, which is crucial for target validation and mechanistic studies.

High-Confidence Target Engagement Studies in Glycolysis Research

For experiments where direct binding is a prerequisite for interpreting results, the AZ series provides a distinct advantage. Class-level evidence confirms that AZ compounds (e.g., AZ67) bind directly to PFKFB3, unlike early inhibitors such as 3PO which can produce misleading, non-specific effects [1]. AZ Pfkfb3 26 is the appropriate choice for studies requiring a verifiable mechanism of action.

Sensitive Cellular Assays in Oncology Drug Discovery

In cellular assays for oncology research, particularly those involving lung cancer models like A549 cells, the enhanced cellular potency of AZ Pfkfb3 26 (IC50 = 0.343 µM) enables robust pathway inhibition at lower concentrations . This is critical for minimizing off-target cellular stress and maintaining assay integrity during long-term or high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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